![molecular formula C11H11NO2S2 B2991479 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 123529-82-8](/img/structure/B2991479.png)
2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
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Description
“2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C11H11NO2S2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds, such as 2-sulfanylidene-1,3-thiazolidin-4-one derivatives, has been reported in the literature . A three-component condensation of primary amines with carbon disulfide and dialkyl maleates was used to afford the corresponding alkyl .Molecular Structure Analysis
The molecular structure of “2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one”, but unfortunately, the information available is not sufficient to provide a detailed analysis of six to eight unique applications as you requested. The search results indicate that this compound and its derivatives have potential applications in various fields such as catalyst research , drug design , and antitumor activity , but specific details for each unique application are not provided in the search results.
properties
IUPAC Name |
2-phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFENUEPNCLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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